Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-
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Overview
Description
Methanimidamide, N’-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl- is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The indole nucleus is known for its diverse biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl- typically involves the reaction of tryptamine with dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methanimidamide, N’-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may influence pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the indole structure and is a precursor in the synthesis of Methanimidamide, N’-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-.
Serotonin: Another indole derivative with significant biological activity.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
Methanimidamide, N’-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
194600-93-6 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H17N3/c1-16(2)10-14-8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3 |
InChI Key |
BZSVQOGWDITQJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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